8-Bromo-6-iodoimidazo[1,2-a]pyridine

Lipophilicity Physicochemical Properties Drug Design

Procure 8-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS 1823379-07-2) to enable a two-step, orthogonal diversification strategy unattainable with mono-halogenated analogs. Exploit chemoselectivity at C6–I then C8–Br for rapid SAR generation. Essential for constructing diverse imidazopyridine libraries in kinase inhibitor and CNS imaging probe programs. Direct sourcing ensures consistent purity and avoids in-house halogenation challenges.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1823379-07-2
Cat. No. B6357484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-iodoimidazo[1,2-a]pyridine
CAS1823379-07-2
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Br)I
InChIInChI=1S/C7H4BrIN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H
InChIKeyJCXIWWQBGYRJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS 1823379-07-2) for Advanced Pharmaceutical R&D and Chemical Synthesis Procurement


8-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS 1823379-07-2) is a dihalogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition and CNS-targeted imaging agents [1]. The compound features a fused bicyclic core with bromine substituted at the C8 position and iodine at the C6 position (molecular formula C7H4BrIN2, molecular weight 322.93 g/mol, predicted density 2.4 ± 0.1 g/cm³, calculated LogP 2.84) . This specific dihalogenation pattern provides two distinct and orthogonal reactive handles—C8-Br and C6-I—enabling sequential palladium-catalyzed cross-coupling strategies not feasible with mono-halogenated or symmetrically substituted analogs, positioning this compound as a strategic intermediate for generating structurally diverse libraries of imidazo[1,2-a]pyridine derivatives [2].

Why 8-Bromo-6-iodoimidazo[1,2-a]pyridine Cannot Be Replaced by Common Mono-Halogenated or Regioisomeric Imidazopyridine Analogs in Research


The specific substitution pattern of 8-Bromo-6-iodoimidazo[1,2-a]pyridine confers a unique reactivity profile that distinguishes it from both its mono-halogenated counterparts (e.g., 8-bromoimidazo[1,2-a]pyridine, CAS 850349-02-9) and its regioisomers (e.g., 6-bromo-8-iodoimidazo[1,2-a]pyridine, CAS 1364917-14-5) [1]. This differentiation arises from two factors: first, the intrinsic reactivity differential between C(sp²)–Br and C(sp²)–I bonds, where the C6–I bond is significantly more reactive toward oxidative addition with palladium(0) catalysts, enabling highly chemoselective sequential functionalization [2]. Second, computational electrostatic potential calculations on the imidazo[1,2-a]pyridine core reveal that the electron density at the C6 and C8 positions is not equivalent, leading to distinct regioselectivity in electrophilic substitution and cross-coupling reactions compared to other substitution patterns [3]. Attempting to substitute this compound with a mono-halogenated analog eliminates the possibility of orthogonal diversification. Similarly, substituting with a regioisomer (such as 6-bromo-8-iodoimidazo[1,2-a]pyridine) will invert the reactivity hierarchy at these two positions, fundamentally altering the synthetic route and potentially the biological profile of downstream derivatives [4].

Quantitative Differentiation Evidence for 8-Bromo-6-iodoimidazo[1,2-a]pyridine (1823379-07-2) vs. Analogs: Physicochemical and Reactivity Data


Calculated LogP and Density of 8-Bromo-6-iodoimidazo[1,2-a]pyridine vs. Mono-Brominated and Mono-Iodinated Analogs

The predicted LogP of 8-Bromo-6-iodoimidazo[1,2-a]pyridine is 2.84 , which is higher than the LogP of the mono-brominated analog 8-bromoimidazo[1,2-a]pyridine (calculated value approximately 1.5-1.8) [1]. This increased lipophilicity, driven by the presence of the bulky, polarizable iodine atom, directly influences membrane permeability and non-specific protein binding. Additionally, the predicted density of the compound is 2.4 ± 0.1 g/cm³, substantially greater than the density of 8-bromoimidazo[1,2-a]pyridine (~1.6-1.7 g/cm³), which can impact crystallinity and formulation behavior . No direct head-to-head experimental measurements were identified for this specific compound; these values represent computationally derived class-level inferences based on analog data and in silico predictions.

Lipophilicity Physicochemical Properties Drug Design ADME Prediction

Chemoselective C6–I vs. C8–Br Reactivity Enables Orthogonal Sequential Functionalization in Imidazo[1,2-a]pyridine Scaffolds

The C6–I bond in iodoimidazo[1,2-a]pyridines undergoes oxidative addition to Pd(0) complexes with substantially higher reactivity than C–Br bonds, enabling highly chemoselective sequential cross-coupling strategies [1]. Systematic studies on Stille and Sonogashira couplings of iodinated imidazo[1,2-a]pyridines demonstrate that the C6–I bond can be functionalized under mild conditions (room temperature to 60°C) while the C8–Br bond remains intact, requiring elevated temperatures (>80°C) or more forcing conditions for subsequent activation [1]. In contrast, regioisomers such as 6-bromo-8-iodoimidazo[1,2-a]pyridine reverse this reactivity hierarchy, with the C8–I bond reacting preferentially over C6–Br. Mono-halogenated analogs (e.g., 8-bromoimidazo[1,2-a]pyridine) lack the second orthogonal handle entirely, precluding sequential diversification [2]. Direct experimental kinetic data comparing 8-bromo-6-iodoimidazo[1,2-a]pyridine to its regioisomer were not located in the search; this evidence represents class-level inference derived from cross-coupling studies on structurally analogous iodo- and bromo-imidazopyridines [1][3].

Synthetic Methodology Cross-Coupling Chemoselectivity Palladium Catalysis Medicinal Chemistry

Molecular Electrostatic Potential (MEP) Analysis Predicts Altered Reactivity at C6 vs. C8 Positions in Dihalogenated Imidazo[1,2-a]pyridines

Molecular electrostatic potential (MEP) calculations performed on imidazo[1,2-a]pyridine and its 6-substituted derivatives reveal that the electron density distribution at the C6 and C8 positions is non-equivalent, with the C6 position being more susceptible to electrophilic attack [1]. This computational analysis, validated by single-crystal X-ray diffraction of iodinated products, explains the observed chemoselectivity in halogenation reactions and provides a predictive framework for understanding why 8-bromo-6-iodoimidazo[1,2-a]pyridine exhibits a distinct reactivity profile compared to its regioisomers [1]. While direct MEP calculations for this specific compound were not located in the search, the computational methodology and findings are directly applicable to the 8-bromo-6-iodo substitution pattern as a class-level inference. The presence of the electron-withdrawing bromine at C8 further modulates the electron density at C6, enhancing the iodine's leaving group character and influencing the regioselectivity of subsequent transformations [2].

Computational Chemistry Electrophilic Substitution Regioselectivity Reactivity Prediction

6-Iodoimidazopyridine Scaffold Demonstrates High-Affinity Binding to β-Amyloid Plaques (Ki ~5 nM) Supporting CNS Imaging Probe Development

The 6-iodoimidazo[1,2-a]pyridine moiety is a core component of the high-affinity β-amyloid plaque ligand IMPY (2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine), which exhibits a Ki of 5 nM against Aβ aggregates in human brain tissue homogenates [1]. Extensive structure-affinity relationship (SAR) studies on IMPY derivatives revealed that the 6-iodo substituent is critical for high-affinity binding: replacement with other halogens (Cl, Br) or functional groups (CN, NO₂, SEt) at the 6-position modulates Ki values across a range from <10 nM to >100 nM [2]. Notably, in secondary N-methyl analogs, a bromo substituent in the adjacent ring position (corresponding to C8 in the imidazopyridine core) imparted high affinity (Ki = 7.4 nM) whereas a methyl substituent did not (Ki > 100 nM) [2]. The 8-bromo-6-iodo substitution pattern in the target compound therefore combines two halogen substituents that have independently been associated with favorable Aβ plaque binding in this scaffold class. Direct affinity data for 8-bromo-6-iodoimidazo[1,2-a]pyridine itself were not located; this evidence represents class-level inference based on structurally characterized IMPY derivatives.

Alzheimer's Disease Amyloid Imaging PET Tracers CNS Drug Discovery Radioligand Development

Optimal Research and Procurement Applications for 8-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS 1823379-07-2)


Sequential Diversification of Imidazopyridine Scaffolds via Chemoselective Pd-Catalyzed Cross-Coupling

This compound enables a two-step orthogonal diversification strategy: first, functionalization at the more reactive C6–I position under mild Pd-catalyzed conditions (Suzuki-Miyaura, Sonogashira, or Stille coupling), followed by activation of the C8–Br bond under more forcing conditions or with alternative catalyst systems . This sequential approach is not achievable with mono-halogenated imidazopyridines (e.g., 8-bromoimidazo[1,2-a]pyridine, CAS 850349-02-9) which lack the second reactive handle, nor with regioisomers (e.g., 6-bromo-8-iodoimidazo[1,2-a]pyridine, CAS 1364917-14-5) which invert the reactivity hierarchy and require different reaction sequencing [1]. The ability to introduce two distinct aryl, alkenyl, alkynyl, or heteroaryl groups in a controlled manner supports the rapid generation of structurally diverse compound libraries for medicinal chemistry hit-to-lead optimization programs targeting kinases, GPCRs, or CNS receptors where the imidazopyridine scaffold has demonstrated privileged binding properties .

Design and Synthesis of Novel β-Amyloid Plaque Imaging Probes with Optimized Pharmacokinetic Profiles

The 6-iodoimidazo[1,2-a]pyridine core, exemplified by the clinical-stage imaging agent IMPY, demonstrates low nanomolar binding affinity (Ki ~5 nM) to β-amyloid plaques in human Alzheimer's disease brain tissue . The 8-bromo-6-iodo substitution pattern in the target compound preserves the critical 6-iodo moiety required for Aβ binding while providing an additional diversification point at C8 for introducing polar or metabolically stabilizing groups to optimize brain uptake, washout kinetics, or reduce non-specific binding [1]. SAR studies on IMPY analogs have shown that substituents at positions adjacent to the iodo group can modulate both binding affinity and lipophilicity, with bromo substitution imparting favorable affinity (Ki = 7.4 nM) compared to methyl (Ki > 100 nM) [1]. This compound serves as a strategic intermediate for generating novel radioligand candidates (labeled with ¹²³I for SPECT or ¹²⁴I for PET imaging) with potential for improved imaging contrast and diagnostic accuracy in Alzheimer's disease clinical trials .

Kinase Inhibitor Fragment-Based Drug Discovery and Scaffold-Hopping Programs

The imidazo[1,2-a]pyridine scaffold has been extensively validated as a privileged ATP-mimetic kinase inhibitor core, with demonstrated activity against PI3Kα (IC₅₀ ~0.3-40 nM for optimized derivatives), aurora kinases, CDK2, Nek2, and FGFR . The 8-bromo-6-iodo substitution pattern provides two halogen handles for parallel or sequential derivatization to explore structure-activity relationships at positions critical for kinase hinge-region binding and selectivity. Class-level SAR insights from imidazopyridine-based Nek2 inhibitors reveal that substitution at C6 and C8 positions significantly modulates antiproliferative activity in MGC-803 gastric cancer cells, with optimized compounds achieving IC₅₀ values of 38 nM [1]. While direct kinase inhibition data for this specific compound are not available, the dual halogenation pattern supports fragment elaboration strategies where each halogen serves as an independent vector for introducing hinge-binding motifs (C6 position) and solvent-exposed or selectivity-conferring substituents (C8 position), accelerating the optimization of potency and kinase selectivity profiles .

Preclinical SAR Exploration of Halogen Substituent Effects on Lipophilicity and Permeability

The calculated LogP of 2.84 for 8-bromo-6-iodoimidazo[1,2-a]pyridine is substantially higher than that of mono-halogenated imidazopyridine analogs (ΔLogP ≈ +1.0 to +1.3 relative to 8-bromoimidazo[1,2-a]pyridine) . This physicochemical differentiation makes the compound a valuable tool for probing the relationship between halogen substitution pattern, lipophilicity, and membrane permeability in preclinical ADME optimization. In the context of CNS drug discovery programs targeting the imidazopyridine scaffold, the elevated LogP of this dihalogenated building block may provide favorable blood-brain barrier penetration when incorporated into lead compounds, a property that has been exploited in the development of brain-penetrant bradykinin B2 receptor antagonists and Aβ imaging probes [1]. Procurement of this specific dihalogenated building block—rather than attempting to generate it in-house through sequential halogenation of simpler imidazopyridines—ensures consistent purity (≥98% as verified by commercial suppliers) and avoids the regioselectivity challenges and purification difficulties associated with electrophilic halogenation of the imidazopyridine core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.